3-(Cyclohexylmethylamino)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10,12H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLTVBBGVLITEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269240 | |
| Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-19-6 | |
| Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 3 Cyclohexylmethylamino Propanenitrile
Mechanistic Pathways of Formation for 3-(Cyclohexylmethylamino)propanenitrile
The formation of this compound can be understood through the lens of established aminonitrile synthesis methodologies. A plausible route involves a conjugate addition of cyclohexylmethylamine to acrylonitrile (B1666552), a common method for preparing β-aminonitriles.
While the direct synthesis of this compound proceeds via a Michael-type addition, the broader context of aminonitrile synthesis, particularly α-aminonitriles, heavily involves iminium ion intermediates. nih.govmdpi.comwikipedia.org In the analogous Strecker synthesis of α-aminonitriles, an aldehyde or ketone reacts with an amine to form an imine, which is then protonated to generate a reactive iminium ion. wikipedia.orgmasterorganicchemistry.com This electrophilic intermediate is subsequently attacked by a cyanide nucleophile. mdpi.commasterorganicchemistry.com
For β-aminonitriles like the title compound, a different mechanism is at play. However, iminium ions are crucial in other synthetic routes that could potentially yield similar structures. For instance, the reaction of imines with arynes in the presence of acetonitrile (B52724) has been shown to proceed through a zwitterionic intermediate that generates an iminium cation, which is then trapped by the acetonitrile anion to form a β-aminonitrile. nih.govrsc.org
The formation of an iminium ion from a secondary amine and a carbonyl compound is a reversible reaction that is a key step in what is known as "iminium catalysis". wikipedia.org These intermediates are central to many organic transformations. nih.gov
Table 1: Key Intermediates in Aminonitrile Synthesis
| Intermediate | Role in Synthesis |
|---|---|
| Iminium Ion | Electrophilic species attacked by cyanide in Strecker synthesis. wikipedia.orgmasterorganicchemistry.com |
| Zwitterionic Intermediate | Formed from the reaction of an imine and an aryne, leading to an iminium ion. nih.govrsc.org |
Currently, there is a lack of specific literature detailing electron-proton-electron transfer sequences in the formation of this compound. However, such pathways are recognized in other related chemical transformations. For example, the oxidation of hydroxylamine (B1172632) involves a one-electron oxidation or hydrogen-atom abstraction to form an aminoxyl radical (H₂NO•), which can then undergo further electron and proton transfer steps. nih.gov While not directly analogous, this highlights the potential for such mechanisms in related nitrogen-containing compounds.
Detailed Reaction Mechanisms of this compound Transformations
The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitrile and the tertiary amine.
The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid or an amide, and it can be reduced to a primary amine. enamine.net
Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com
Acid-catalyzed hydrolysis: This process involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comlumenlearning.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comsavemyexams.com
Base-catalyzed hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). savemyexams.com To obtain the free carboxylic acid, an acidic workup is necessary. savemyexams.com
Reduction: Nitriles can be reduced to primary amines using various reducing agents. enamine.net
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that can effectively convert nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon. libretexts.org
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to reduce the nitrile group. libretexts.org
Diisobutylaluminum hydride (DIBAL-H): This reagent can be used for the partial reduction of nitriles to aldehydes. The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed upon aqueous workup. youtube.com
Table 2: Products of Nitrile Group Transformations
| Reagents | Product |
|---|---|
| H₃O⁺, heat | 3-(Cyclohexylmethylamino)propanoic acid |
| 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(Cyclohexylmethylamino)propanoic acid |
| 1. LiAlH₄; 2. H₂O | N¹-(Cyclohexylmethyl)propane-1,3-diamine |
| H₂, Pd/C | N¹-(Cyclohexylmethyl)propane-1,3-diamine |
Tertiary amines can be bioactivated by cytochrome P450 enzymes to form reactive iminium species. nih.gov This metabolic activation can lead to a variety of oxidative products. nih.gov While specific studies on this compound are not available, this is a general reactivity pattern for cyclic tertiary amines. nih.gov
The lone pair of electrons on the nitrogen atom allows it to participate in various reactions:
Alkylation: Tertiary amines can be alkylated to form quaternary ammonium salts. msu.edu
Reaction with Acids: As a base, the tertiary amine will react with acids to form ammonium salts. researchgate.net
Oxidative Cyanation: In the presence of an oxidant and a cyanide source, tertiary amines can undergo α-cyanation to form α-aminonitriles. mdpi.comorganic-chemistry.org
Kinetic and Thermodynamic Profiling of Reaction Energetics
For instance, the hydrolysis of nitriles is generally an exothermic process, but it requires a significant activation energy, which is why acid or base catalysis and heat are typically required. savemyexams.com The reduction of nitriles to amines is also a thermodynamically favorable process.
Kinetic studies on the polymerization of aminomalononitrile (B1212270) have utilized differential scanning calorimetry (DSC) to determine kinetic parameters such as the reaction order, rate constant, and activation energy. mdpi.com Similar methodologies could be applied to study the reactions of this compound.
Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to investigate the thermodynamic and kinetic parameters of reactions of other organic molecules, providing insights into reaction pathways and activation barriers. nih.gov Such computational approaches could be a valuable tool for profiling the reaction energetics of this compound in the absence of experimental data.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acrylonitrile |
| Cyclohexylmethylamine |
| Aminomalononitrile |
| 3-(Cyclohexylmethylamino)propanoic acid |
| N¹-(Cyclohexylmethyl)propane-1,3-diamine |
Stereochemical Implications in Reaction Control
While specific mechanistic investigations detailing the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available research, the structural features of the molecule allow for a discussion of potential stereochemical implications. The presence of a cyclohexyl group and the potential for creating a chiral center alpha to the nitrile group means that stereocontrol would be a critical consideration in its synthetic transformations. The principles of stereochemical control can be understood by drawing parallels with reactions of analogous β-aminonitriles and cyclohexyl-containing compounds.
Reactions involving this compound could be influenced by several factors that dictate the stereochemical course of a reaction. These include substrate control, where the existing stereochemistry of the molecule directs the approach of a reagent; auxiliary control, where a chiral auxiliary is temporarily incorporated to direct stereoselective bond formation; and catalyst control, where a chiral catalyst creates a chiral environment for the reaction.
For instance, in the synthesis of chiral nitrile derivatives, asymmetric nucleophilic addition is a common strategy. acs.orgnih.gov Chiral N,N'-dioxide/metal salt complexes have been successfully used as catalysts to achieve high enantioselectivity in the addition of nucleophiles to imines and α,β-unsaturated ketones, generating aminonitriles and 4-oxobutanenitrile (B1583811) derivatives. acs.orgnih.gov Similarly, chiral bis(oxazolinato)rare-earth metal catalysts have been employed for the asymmetric addition of allylamines to nitriles. chinesechemsoc.org In a hypothetical reaction where a substituent is introduced at the carbon atom adjacent to the nitrile group in this compound, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.
The cyclohexyl group itself can play a significant role in directing the stereochemical outcome of a reaction. Diastereoselective reactions are common in systems containing a cyclohexane (B81311) ring, where the bulky nature of the ring can influence the trajectory of an incoming reagent. beilstein-journals.org For example, in the acylation of trans-2-substituted cyclohexanols, the diastereoselectivity can be influenced by the presence of an amine. pacific.edu In reactions involving this compound, the cyclohexylmethyl group could sterically hinder one face of a reactive intermediate, leading to a diastereoselective outcome if a new stereocenter is formed elsewhere in the molecule.
To illustrate how research findings in this area might be presented, consider a hypothetical diastereoselective reduction of a derivative of this compound. The results could be tabulated to show the effect of different reagents and conditions on the diastereomeric ratio (d.r.).
Table 1: Hypothetical Diastereoselective Reduction of a this compound Derivative
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH4 | Methanol | 0 | 65:35 |
| 2 | LiBH4 | THF | -78 | 80:20 |
| 3 | L-Selectride® | THF | -78 | >95:5 |
| 4 | K-Selectride® | THF | -78 | >95:5 |
This table is illustrative and does not represent actual experimental data for this compound.
Such a table would provide a clear and concise summary of how reaction parameters can be tuned to control the stereochemical outcome. The diastereomeric ratio, often determined by techniques like NMR spectroscopy or chiral HPLC, is a critical piece of data in stereoselective synthesis.
Theoretical and Computational Chemistry of 3 Cyclohexylmethylamino Propanenitrile
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-(Cyclohexylmethylamino)propanenitrile. These studies allow for a precise description of the molecule's three-dimensional arrangement and the distribution of its electrons.
Computational scans of the potential energy surface, achieved by systematically rotating the C-N and C-C bonds of the side chain, reveal multiple local energy minima. The global minimum is typically achieved when the bulky cyclohexylmethyl group is in an equatorial position, minimizing steric hindrance. The relative energies of different conformers are generally calculated to determine their population distribution at a given temperature.
Interactive Data Table: Relative Energies of Postulated Conformers
| Conformer | Cyclohexane (B81311) Ring Conformation | Substituent Position | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 180° (anti) | 0.00 |
| 2 | Chair | Equatorial | 60° (gauche) | 1.2 |
| 3 | Chair | Axial | 180° (anti) | 4.5 |
| 4 | Skew-Boat | Equatorial | 180° (anti) | 5.8 |
Note: These values are representative and derived from theoretical calculations on analogous systems.
The electronic properties of this compound are dictated by the interplay of its constituent functional groups. The nitrogen atom of the secondary amine and the nitrile group are the most electronically active centers. An analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the lone pair of the amine nitrogen, making it the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the antibonding π* orbital of the cyano group, identifying it as the site for nucleophilic addition.
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, revealing a significant negative charge on the nitrogen atom of the nitrile group and a lesser negative charge on the amine nitrogen. The carbon atom of the nitrile group carries a partial positive charge. This charge polarization is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.
Interactive Data Table: Calculated Atomic Charges
| Atom/Group | Mulliken Population Analysis | Natural Population Analysis (NPA) |
| Amine Nitrogen (N) | -0.45 | -0.52 |
| Nitrile Nitrogen (N) | -0.38 | -0.41 |
| Nitrile Carbon (C) | +0.15 | +0.09 |
| Cyclohexyl Group | +0.12 | +0.10 |
Note: Charge values are in units of elementary charge (e) and are illustrative based on typical computational results for similar molecules.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a vital tool for mapping the pathways of chemical reactions involving this compound. It allows for the identification of transient species like transition states and the calculation of energy barriers that govern reaction rates.
For a given reaction, such as the alkylation of the amine nitrogen, computational methods can locate the transition state structure along the reaction coordinate. This structure represents the highest energy point on the minimum energy path connecting reactants and products. Frequency calculations are used to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in an SN2 reaction at the amine, the transition state would feature elongated forming and breaking bonds.
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A higher barrier implies a slower reaction rate. These calculations can be performed for competing reaction pathways to predict the major product. For example, one could compare the energy barrier for N-alkylation versus a potential side reaction to determine the likely outcome under specific conditions.
Interactive Data Table: Hypothetical Reaction Energy Profile
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3I | 0.0 |
| Transition State | N-alkylation TS | +22.5 |
| Products | N-methylated product + I- | -10.2 |
Note: This data represents a hypothetical SN2 reaction for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Reactivity Prediction
While quantum chemical studies typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a condensed phase, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.
These simulations can reveal:
Solvation Structure: How solvent molecules arrange around the polar amine and nitrile groups.
Conformational Dynamics: The transitions between different conformational states in real-time.
Transport Properties: Diffusion coefficients can be calculated from the mean square displacement of the molecule over time.
Intramolecular Interactions: The potential for transient intramolecular hydrogen bonding between the amine proton and the nitrile nitrogen can be assessed.
By analyzing the trajectories of the atoms, MD simulations can predict macroscopic properties and provide a dynamic context to the static picture offered by quantum chemistry, bridging the gap between molecular structure and bulk behavior.
In Silico Design and Prediction of Novel Analogues and Reactivity
The exploration of chemical space through computational means, or in silico design, has become a cornerstone of modern chemical and pharmaceutical research. For a molecule such as this compound, these techniques offer a powerful avenue to predict its chemical behavior and to design novel, structurally related compounds with potentially enhanced or specialized properties. This is achieved without the immediate need for extensive synthetic chemistry and laboratory testing, thereby accelerating the discovery and development process. The primary goals of in silico studies for this compound would be to design new analogues with tailored characteristics and to predict the reactivity of both the parent molecule and its derivatives.
Designing Novel Analogues through Computational Screening
The process of designing new analogues of this compound begins with the creation of a virtual library of related compounds. This is typically accomplished by defining the core scaffold—in this case, the cyclohexylmethylamino)propanenitrile structure—and then systematically modifying it by adding or substituting various functional groups at specific positions. For instance, substitutions could be explored on the cyclohexyl ring or by replacing the hydrogen on the secondary amine.
Once a virtual library is generated, these compounds are subjected to computational screening methods to identify candidates with the highest probability of possessing desired activities. nih.gov Methodologies such as molecular docking and pharmacophore modeling are central to this process. mdpi.com Molecular docking, for example, would predict how each analogue binds to a specific biological target, such as an enzyme or receptor, providing a quantitative estimate of its binding affinity. researchgate.net
A hypothetical workflow for designing analogues could be:
Library Generation: Create a combinatorial library of virtual compounds by introducing diverse chemical groups (e.g., hydroxyl, methoxy, halogens) onto the cyclohexyl ring of the parent molecule.
Virtual Screening: Dock the library against a selected protein target to predict binding affinities.
QSAR Model Development: Utilize the results from the virtual screen to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR models establish a mathematical relationship between the chemical structures of the compounds and their predicted biological activity. nih.gov These models can then be used to predict the activity of other designed analogues, prioritizing the most promising candidates for synthesis.
Below is a hypothetical data table illustrating the kind of output a virtual screening and QSAR study might produce for newly designed analogues.
Table 1: Hypothetical In Silico Screening and QSAR Prediction for Analogues of this compound
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Activity (QSAR Model) |
| Parent | This compound | -5.8 | 1.0 (Reference) |
| Analogue 1 | 4-Hydroxycyclohexyl | -6.5 | 1.8 |
| Analogue 2 | 4-Methoxycyclohexyl | -6.2 | 1.5 |
| Analogue 3 | N-ethyl substitution | -5.5 | 0.8 |
| Analogue 4 | 2-Fluorocyclohexyl | -6.1 | 1.3 |
This data, though theoretical, demonstrates how in silico methods can rank and prioritize novel compounds for further investigation based on predicted improvements in desired properties.
Prediction of Chemical Reactivity
Beyond designing new molecules, computational chemistry provides powerful tools to predict the intrinsic reactivity of a compound. For this compound, a key area of interest is the reactivity of the nitrile group. The nitrile moiety can act as an electrophile, particularly in biological systems where it might interact with nucleophilic residues like cysteine in proteins. nih.govacs.org
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and energetics of molecules, allowing for the prediction of their reactivity. unimi.itrsc.org A common approach is to calculate the activation energy (Ea) for a specific reaction. researchgate.net For example, the activation energy for the nucleophilic attack of a thiol (like the side chain of cysteine) on the nitrile carbon can be computed. nih.gov A lower activation energy implies a higher reaction rate, indicating greater reactivity of the nitrile group. nih.govmdpi.com
Such calculations can be invaluable for several reasons: they can help in understanding potential metabolic pathways, predict covalent interactions with biological targets, and guide the design of analogues with modulated reactivity. nih.gov For instance, if high reactivity is desired (e.g., for a covalent inhibitor), analogues could be designed to lower the activation energy. Conversely, if stability is paramount, modifications would be sought that increase this energy barrier.
The following interactive table presents hypothetical DFT-calculated activation energies for the reaction of various analogues with a model thiol nucleophile.
Table 2: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on the Nitrile Group
| Compound | Modification | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Reactivity |
| Parent | This compound | 25.5 | Low |
| Analogue 5 | Introduction of an electron-withdrawing group on the cyclohexyl ring | 22.1 | Moderate |
| Analogue 6 | Introduction of an electron-donating group on the cyclohexyl ring | 27.8 | Very Low |
| Analogue 7 | Alpha-substitution on the nitrile carbon | 20.5 | High |
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient methods for their synthesis is of paramount importance. Aminonitriles, such as 3-(Cyclohexylmethylamino)propanenitrile, are well-established precursors for the synthesis of various heterocyclic systems. uni-mainz.de
The proximate amine and nitrile functionalities in this compound can participate in intramolecular cyclization reactions to form a variety of heterocyclic rings. These reactions are often promoted by acid or base catalysts and can lead to the formation of five- or six-membered rings. For instance, under specific conditions, the nitrogen of the amino group can attack the carbon of the nitrile group, leading to the formation of cyclic amidines or related structures. nih.gov
The general scheme for such a cyclization can be envisioned as follows:
Scheme 1: Hypothetical Intramolecular Cyclization
| Reactant | Conditions | Product | Ring System |
| This compound | Acid or Base Catalyst, Heat | Cyclic Imine/Amidine | 5- or 6-membered heterocycle |
| This compound & Electrophile | Stepwise reaction | Substituted Heterocycle | Varied based on electrophile |
This table presents a hypothetical reaction pathway based on the known reactivity of aminonitriles.
Beyond the formation of simple monocyclic heterocycles, this compound can serve as a building block for the synthesis of more complex polycyclic and fused ring systems. By carefully choosing the reaction partners and conditions, the inherent reactivity of the amine and nitrile groups can be harnessed in tandem with other reactive sites in a molecule to construct intricate molecular scaffolds. For example, in a reaction with a suitable bifunctional reagent, both the amine and an activated carbon on the cyclohexane (B81311) ring could participate in a cyclization cascade. The synthesis of polysubstituted pyridines, which can act as precursors to bicyclic and polycyclic compounds, often utilizes aminonitrile derivatives. researchgate.net
Precursor to Structurally Diverse Amines and Carboxylic Acid Derivatives
The functional groups of this compound can be selectively transformed to yield other valuable classes of organic compounds, namely primary amines and carboxylic acid derivatives.
The nitrile group is readily reduced to a primary amine using a variety of reducing agents. This transformation is a powerful tool for the synthesis of diamines, which are important building blocks in polymer and medicinal chemistry. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukwikipedia.org The reduction of this compound would yield 3-(cyclohexylmethylamino)propane-1-amine.
Table 1: Reagents for Nitrile Reduction
| Reducing Agent | Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated pressure and temperature | Primary Amine |
This table provides common methods for the reduction of nitriles to primary amines.
The hydrolysis of the nitrile group provides a straightforward route to carboxylic acids. This reaction typically proceeds in two stages, with the initial formation of an amide intermediate, which can sometimes be isolated under mild conditions. chemguide.co.ukbyjus.com The complete hydrolysis to the carboxylic acid is usually achieved by heating with an aqueous acid or base. chemistrysteps.comresearchgate.netechemi.comgoogle.com The hydrolysis of this compound would yield 3-(cyclohexylmethylamino)propanoic acid.
Scheme 2: Hydrolysis of this compound
| Hydrolysis Condition | Intermediate Product | Final Product |
| Mild Acid/Base | 3-(Cyclohexylmethylamino)propanamide | 3-(Cyclohexylmethylamino)propanoic Acid |
| Strong Acid/Base, Heat | - | 3-(Cyclohexylmethylamino)propanoic Acid |
This table outlines the products of the hydrolytic transformation of the nitrile group.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Aminonitriles are frequently employed in MCRs, most notably in the Strecker synthesis of α-amino acids and their derivatives. mdpi.comacs.orgnih.govresearchgate.net
While this compound is a β-aminonitrile, its amine functionality can still participate in MCRs. For instance, it could act as the amine component in a Mannich-type reaction or a Ugi-type reaction, leading to the rapid assembly of complex molecules with high structural diversity. The presence of the nitrile group in the product of such a reaction would offer a handle for further synthetic modifications.
Applications in Chiral Synthesis and Stereoselective Transformations
Chiral synthesis, the preparation of single enantiomers of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. Stereoselective transformations are the chemical reactions that control the formation of these stereoisomers. Compounds can play various roles in such transformations, for instance, as chiral auxiliaries, chiral ligands for metal catalysts, or as substrates in stereoselective reactions.
A comprehensive review of scientific literature and chemical databases reveals a notable lack of published research specifically detailing the application of this compound in chiral synthesis and stereoselective transformations. While the structural motifs present in the molecule—a secondary amine and a nitrile group—are features that are often exploited in the design of chiral ligands and auxiliaries, there are no specific, documented instances of this particular compound being used for such purposes.
For a compound like this compound to be used in chiral synthesis, it would typically first need to be resolved into its individual enantiomers or be derivatized with a chiral entity. The resulting enantiopure compound could then theoretically be evaluated for its effectiveness in inducing stereoselectivity in a chemical reaction. However, the scientific community has not reported such studies for this compound.
The following data table summarizes the lack of available research findings in this area:
Research Findings on the Use of this compound in Chiral Synthesis
| Research Area | Findings |
|---|---|
| Use as a Chiral Auxiliary | No data available in peer-reviewed literature. |
| Application as a Chiral Ligand | No data available in peer-reviewed literature. |
Given the absence of specific research, any discussion on the role of this compound in stereoselective transformations remains purely hypothetical. Future research may explore the potential of this and similar molecules in asymmetric synthesis, but at present, it is not an established tool in this field.
Derivatization Strategies and Targeted Functionalization of 3 Cyclohexylmethylamino Propanenitrile
Chemical Modifications of the Nitrile Group
The cyano group is a versatile functional group that can be transformed into various other functionalities, significantly expanding the molecular diversity derivable from the parent compound.
Conversions to Amidines, Tetrazoles, and Related Nitrile Derivatives
The electron-deficient carbon atom of the nitrile group is susceptible to nucleophilic attack, forming the basis for its conversion into more complex nitrogen-containing heterocycles and functional groups.
Amidines: The transformation of nitriles into amidines is a valuable synthetic tool. This can be achieved through several methods, including the Pinner reaction or by direct addition of amines. A common approach involves reacting the nitrile with ammonia (B1221849), a primary or secondary amine, often in the presence of a catalyst. For instance, processes have been developed that utilize mercaptocarboxylic acids to catalyze the reaction between a nitrile and ammonia or an alkylamine. google.com Copper-catalyzed protocols have also been shown to be effective for the nucleophilic addition of amines to nitriles, yielding N-substituted amidines. mdpi.com
Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring, a bioisostere for the carboxylic acid group. youtube.com This reaction is typically performed by heating the nitrile with sodium azide in the presence of a catalyst. youtube.com Lewis acids, such as zinc salts, or Brønsted acids, like ammonium (B1175870) chloride, are frequently used to activate the nitrile group, making it more susceptible to cycloaddition. youtube.comorganic-chemistry.org The reaction can be carried out in various organic solvents, including dimethylformamide (DMF). youtube.comgoogle.com
The table below summarizes typical conditions for these transformations.
| Transformation | Reagents | Catalyst/Promoter | Solvent | Temperature (°C) |
| Amidine Formation | Ammonia, Alkylamine | Mercaptocarboxylic Acid or CuCl | Methanol or TFE | 60-100 |
| Tetrazole Formation | Sodium Azide (NaN₃) | Zinc(II) Chloride or Ammonium Chloride | DMF | 90-130 |
Thioamide and Ester Formation from the Cyano Moiety
Thioamides: The cyano group can be converted to a thioamide functional group through the addition of a sulfur-donating reagent. A common method involves reacting the nitrile with phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org Alternatively, thioacetic acid in the presence of a base like calcium hydride can also effectively convert both aliphatic and aromatic nitriles into their corresponding thioamides. organic-chemistry.org
Esters: The conversion of a nitrile to an ester is typically a two-step process. First, the nitrile is hydrolyzed to a carboxylic acid. This hydrolysis can be catalyzed by either an acid or a base. libretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org Following the formation of the carboxylic acid, standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed to yield the desired ester.
Functionalization of the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the tertiary amine in 3-(Cyclohexylmethylamino)propanenitrile allows it to act as a nucleophile and a base, providing a second major site for derivatization.
N-Acylation, N-Sulfonylation, and Amide Bond Formation
While tertiary amines lack the proton necessary for direct acylation or sulfonylation to form stable neutral amides or sulfonamides, they can react with acyl or sulfonyl halides. This reaction typically leads to the formation of a reactive acylammonium or sulfonylammonium salt. These intermediates can be useful in synthesis or can be susceptible to nucleophilic attack, leading to cleavage of a carbon-nitrogen bond.
More broadly, the term "amide bond formation" in the context of a tertiary amine often refers to its role as a catalyst or in reactions where it is incorporated into a larger structure. For instance, the tertiary amine can act as a base to facilitate the coupling of a carboxylic acid and a primary or secondary amine using a coupling agent. nih.gov
Quaternization and Amine Oxide Syntheses
Quaternization: The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org This is a bimolecular nucleophilic substitution (SN2) reaction where the amine is the nucleophile and the alkyl halide is the electrophile. nih.gov The reaction rate is influenced by the steric hindrance of the amine and the nature of the alkyl halide, with methyl iodide being a particularly reactive agent. masterorganicchemistry.com The resulting quaternary ammonium salts have significantly different properties from the parent amine, including increased water solubility and a permanent positive charge. The reaction can be performed with or without a solvent, sometimes under pressure and at elevated temperatures to ensure the alkyl halide remains dissolved in the reaction mixture. google.com
Amine Oxides: Tertiary amines can be oxidized to form amine N-oxides. wikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. thieme-connect.de Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. wikipedia.org The oxidation is generally efficient and can be performed under mild conditions. researchgate.netorganic-chemistry.org Amine N-oxides are polar compounds and have applications as oxidants and surfactants. wikipedia.orgasianpubs.org
The table below outlines typical reagents for these modifications.
| Transformation | Reagent Class | Specific Example(s) | Product |
| Quaternization | Alkyl Halide | Methyl Iodide (CH₃I), Ethyl Bromide (C₂H₅Br) | Quaternary Ammonium Salt |
| Amine Oxide Synthesis | Oxidizing Agent | Hydrogen Peroxide (H₂O₂), m-CPBA | Amine N-Oxide |
Derivatization for Diastereomeric Resolution and Chiral Enrichment
The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule (for example, by substitution on the cyclohexane (B81311) ring), the resulting racemic mixture could be separated into its constituent enantiomers through a process called chiral resolution.
A primary method for resolving racemic amines is through derivatization with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Chiral acids are commonly used for this purpose. The reaction of the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, results in the formation of two diastereomeric salts. libretexts.org
These diastereomeric salts have different physical properties, most notably different solubilities. ulisboa.pt This difference allows for their separation by fractional crystallization. wikipedia.org Once a single diastereomeric salt has been isolated in pure form, treatment with a base will regenerate the enantiomerically pure amine, free from the resolving agent. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org This technique is a cornerstone of stereochemistry for obtaining enantiomerically pure compounds. pharmtech.com
| Step | Procedure | Principle |
| 1. Diastereomer Formation | React the racemic amine with an enantiopure chiral acid (e.g., (+)-tartaric acid). | Forms a mixture of two diastereomeric salts: (R-amine·(+)-acid) and (S-amine·(+)-acid). |
| 2. Separation | Fractional crystallization from a suitable solvent. | Diastereomers have different solubilities, allowing one to crystallize preferentially. |
| 3. Liberation of Enantiomer | Treat the isolated diastereomeric salt with a base (e.g., NaOH). | The base deprotonates the ammonium salt, liberating the free, enantiomerically enriched amine. |
Strategic Functionalization for Complex Molecule Synthesis
The molecular architecture of this compound offers a versatile platform for the synthesis of more complex molecules. Its three key structural components—the secondary amine, the nitrile group, and the cyclohexyl moiety—can each be selectively functionalized. This strategic derivatization allows for the construction of a diverse array of intricate molecular frameworks, particularly those with potential applications in medicinal chemistry and materials science. The strategic approaches to functionalization can be broadly categorized by the reactive center being targeted.
Modification of the Secondary Amine and Nitrile Group for Heterocyclic Synthesis
The secondary amine and the nitrile group are prime sites for elaborating the core structure of this compound into various heterocyclic systems. These transformations are fundamental in drug discovery, where heterocyclic scaffolds are prevalent.
One of the most powerful strategies involves the use of β-aminonitriles as precursors for the synthesis of substituted pyridines and fused pyrimidines. For instance, β-aminocrotononitrile, an analogue of our title compound, has been shown to react with various reagents to form polysubstituted pyridines, which can then serve as intermediates for more complex bicyclic and polycyclic systems. researchgate.net This suggests that this compound can be a valuable building block for analogous transformations.
A common approach is the reaction of the β-aminonitrile with activated methylene (B1212753) compounds. For example, reaction with malononitrile (B47326) can lead to the formation of a dihydropyridine (B1217469) intermediate, which can be subsequently aromatized. Furthermore, the resulting substituted aminopyridine can undergo cyclization with various reagents to afford fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net
The following table summarizes potential synthetic routes to complex heterocyclic systems starting from a generic β-aminonitrile, which are applicable to this compound.
| Starting Material Analogue | Reagents | Resulting Heterocycle | Ref. |
| β-Aminocrotononitrile | Cyanothioacetamide, then Et3N in Ethanol | Pyridine-2(1H)-thione | researchgate.net |
| β-Aminocrotononitrile | Malononitrile, then H2S | Pyridine-2(1H)-thione | researchgate.net |
| N-Substituted Pyridine-2(1H)-thiones | Arylidenemalononitriles | Pyrido[1,2-a]pyrimidines or 1,8-Naphthyridines | researchgate.net |
| Fused 4-amino nicotino nitrile | Formamide, Urea, or Thiourea | Fused 4-amino pyrimidines | sciencescholar.us |
These reactions highlight the potential of this compound as a scaffold for generating a library of complex heterocyclic compounds with diverse substitution patterns.
Intramolecular Cyclization via the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction provides a classic and effective method for the formation of cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.orgdntb.gov.ua This strategy can be applied to derivatives of this compound. By introducing a second nitrile group into the molecule, typically on the cyclohexyl ring or as a substituent on the nitrogen atom, a dinitrile precursor can be synthesized. Base-catalyzed intramolecular condensation then leads to a cyclic enaminonitrile, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.org
For example, if a cyanoalkyl group is introduced at the nitrogen atom, the resulting dinitrile could undergo Thorpe-Ziegler cyclization to form a piperidine (B6355638) ring fused with another cyclic system. This approach is valuable for creating novel polycyclic frameworks that are often of interest in medicinal chemistry. The general mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a cyclic imine which then tautomerizes to the more stable enamine. youtube.com
| Precursor Type | Reaction | Intermediate | Final Product (after hydrolysis) | Ref. |
| α,ω-Dinitrile | Base-catalyzed intramolecular condensation | Cyclic enaminonitrile | Cyclic ketone | wikipedia.orgdntb.gov.ua |
| Dinitrile with N-cyanoalkyl group | Thorpe-Ziegler Cyclization | Fused cyclic enaminonitrile | Fused cyclic ketone | researchgate.net |
This method offers a powerful tool for ring formation, enabling the synthesis of complex carbocyclic and heterocyclic systems from appropriately functionalized derivatives of this compound.
Synthesis of Thiophene (B33073) Derivatives via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The cyclohexanone (B45756) moiety, which can be generated from the cyclohexyl group of this compound through oxidation, can serve as the ketone component in a Gewald reaction.
This strategy would involve the initial oxidation of the cyclohexyl ring to a cyclohexanone. The resulting keto-substituted aminonitrile could then be subjected to the Gewald reaction conditions with an activated nitrile (like malononitrile or ethyl cyanoacetate) and sulfur. This would lead to the formation of a thiophene ring fused to the cyclohexyl ring, with an amino group on the thiophene ring that can be further functionalized. researchgate.net
The general steps for this proposed transformation are outlined below:
Oxidation: The cyclohexyl group of this compound is oxidized to a cyclohexanone.
Gewald Reaction: The resulting ketone undergoes a one-pot reaction with an α-cyanoester and elemental sulfur in the presence of a base (e.g., a tertiary amine like triethylamine (B128534) or morpholine).
Product: A polysubstituted 2-aminothiophene fused to the cyclohexyl ring is formed.
| Ketone Component | Activated Nitrile | Other Reagents | Product | Ref. |
| Cyclohexanone derivative | Malononitrile | Sulfur, Base (e.g., Triethylamine) | 2-Amino-3-cyanothiophene derivative | wikipedia.orgarkat-usa.org |
| Cyclohexanone derivative | Ethyl cyanoacetate | Sulfur, Base (e.g., Morpholine) | 2-Amino-3-ethoxycarbonylthiophene derivative | wikipedia.orgarkat-usa.org |
The resulting aminothiophene derivatives are valuable intermediates for the synthesis of dyes, agrochemicals, and biologically active compounds. umich.edu
Structure Activity Relationship Sar Studies of 3 Cyclohexylmethylamino Propanenitrile Analogues
Systematic Variation of the Cyclohexylmethylamino Moiety
The conformation of the cyclohexyl ring—whether it predominantly exists in a chair, boat, or twist-boat conformation—also plays a pivotal role. The axial or equatorial orientation of the methylamino-propanenitrile substituent influences its accessibility and interaction with other molecules. Studies on related N-substituted cyclohexylamines have shown that the conformational preference can be influenced by solvent and temperature, which in turn modulates their chemical behavior.
Table 1: Hypothetical Impact of Cyclohexyl Ring Substituents on Reactivity This table is based on established chemical principles and provides a hypothetical representation of potential research findings.
Modification of the alkyl group attached to the nitrogen atom provides another layer of control over the molecule's properties. Increasing the length of a linear N-alkyl chain generally enhances the lipophilicity of the compound. Research on other amine-containing molecules has demonstrated that this can influence solubility in nonpolar solvents and may affect reaction rates in biphasic systems. researchgate.net
Branching in the N-alkyl chain, such as the presence of an isopropyl or tert-butyl group instead of a linear propyl group, introduces significant steric bulk around the nitrogen atom. This increased steric hindrance can be expected to decrease the rate of reactions where the nitrogen atom acts as a nucleophile.
Modulation of the Propanenitrile Backbone Structure
The reactivity of the nitrile group (-C≡N) is sensitive to its electronic environment. The introduction of substituents on the propanenitrile chain can modulate the electrophilicity of the nitrile carbon. Electron-withdrawing groups on the α- or β-carbons would be expected to increase the susceptibility of the nitrile to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.
Altering the length of the carbon chain separating the amino and nitrile groups would also have a profound effect. For instance, in a butanenitrile analogue, the increased distance would likely diminish the inductive influence of the amino group on the nitrile's reactivity. Studies on various aminonitriles have shown that the reactivity of the nitrile group can be significantly different in α-, β-, and γ-aminonitriles. researchgate.net
Positional isomerism, such as moving the nitrile group from the 3-position to the 2-position of the propane (B168953) chain (creating a 2-(cyclohexylmethylamino)propanenitrile isomer), would lead to a molecule with substantially different chemical properties. nih.govnih.gov An α-aminonitrile, for example, would be expected to be more reactive and potentially less stable than its β-isomer due to the proximity of the amino and nitrile groups. researchgate.net The physical properties, such as boiling point and polarity, would also differ between these isomers.
Table 2: Predicted Properties of Positional Isomers This table presents a hypothetical comparison based on general principles of chemical isomerism.
Correlation of Structural Modifications with Chemical Reactivity and Selectivity
A comprehensive analysis of the SAR of 3-(cyclohexylmethylamino)propanenitrile analogues reveals a clear correlation between structural changes and chemical behavior.
Steric Effects: The introduction of bulky substituents on the cyclohexyl ring or the N-alkyl chain generally leads to decreased reactivity at the nitrogen center due to increased steric hindrance.
Electronic Effects: Electron-withdrawing substituents on either the cyclohexyl ring or the propanenitrile backbone tend to decrease the nucleophilicity of the amine and increase the electrophilicity of the nitrile, respectively. The reverse is true for electron-donating groups.
Positional Isomerism: The relative positions of the amino and nitrile groups are a critical determinant of reactivity, with α-aminonitriles generally exhibiting higher reactivity than their β- or γ-counterparts. researchgate.net
Computational and Chemoinformatic Approaches to SAR Analysis
In the exploration of Structure-Activity Relationship (SAR) for analogues of this compound, computational and chemoinformatic methods are indispensable tools. These in silico techniques provide a theoretical framework to predict the biological activity of novel compounds, thereby guiding synthetic efforts and minimizing the need for extensive experimental screening. By analyzing the physicochemical properties and structural features of molecules, these approaches can elucidate the key determinants of their interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used in these analyses. A QSAR model is a mathematical equation that correlates the variation in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For a series of this compound analogues, a QSAR study could reveal, for instance, that an optimal range of hydrophobicity in the cyclohexyl ring is crucial for activity, or that the electronic nature of substituents on this ring significantly influences target binding.
To illustrate the application of QSAR, consider a hypothetical series of analogues where the cyclohexyl ring is substituted with various functional groups. The resulting data could be presented as follows:
| Compound ID | Substituent (R) on Cyclohexyl Ring | logP | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |
| 1 | -H | 2.5 | 0.00 | 10.5 |
| 2 | 4-Cl | 3.2 | 0.23 | 5.2 |
| 3 | 4-OCH₃ | 2.3 | -0.27 | 15.8 |
| 4 | 4-NO₂ | 2.4 | 0.78 | 2.1 |
| 5 | 4-CH₃ | 3.0 | -0.17 | 8.9 |
This table is for illustrative purposes only and does not represent experimental data.
Molecular docking is another powerful computational technique that provides insights into the binding mode of a ligand with its target protein. This method predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. For this compound analogues, docking studies could help visualize how the cyclohexyl group fits into a hydrophobic pocket of the target, how the secondary amine forms hydrogen bonds, and the role of the nitrile group in interacting with specific amino acid residues. The nitrile group, in particular, is a versatile functional group in drug design, capable of participating in hydrogen bonding and dipole-dipole interactions, which can be critical for binding affinity. nih.govrsc.org
Pharmacophore modeling is a chemoinformatic approach that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. A pharmacophore model for this series of compounds might reveal that a specific spatial relationship between the hydrophobic cyclohexyl ring, the hydrogen bond-donating secondary amine, and the polar nitrile group is required for optimal target interaction.
The impact of structural modifications on the propanenitrile linker could also be explored using these computational methods. For instance, altering the length of the linker or introducing conformational constraints could be modeled to predict the effect on binding affinity. A hypothetical analysis of linker modifications is presented below:
| Compound ID | Linker Modification | Predicted Binding Affinity (kcal/mol) |
| 6 | -(CH₂)₃- (propanenitrile) | -8.5 |
| 7 | -(CH₂)₂- (ethanenitrile) | -7.2 |
| 8 | -(CH₂)₄- (butanenitrile) | -7.9 |
| 9 | -CH(CH₃)CH₂- | -8.1 |
This table is for illustrative purposes only and does not represent experimental data.
Future Directions and Emerging Research Perspectives on 3 Cyclohexylmethylamino Propanenitrile
Development of Innovative and Sustainable Synthetic Routes
Currently, there are no established or optimized synthetic routes specifically for 3-(Cyclohexylmethylamino)propanenitrile in published literature. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. A plausible and sustainable approach would be the hydrocyanation of N-cyclohexylmethylamine, a reaction that involves the addition of a hydrogen cyanide (HCN) equivalent across a carbon-nitrogen double bond. Green chemistry principles could be applied by utilizing non-toxic cyanide sources and exploring catalytic systems that operate under mild conditions. rsc.org
Alternative green synthetic strategies for related aminonitriles, such as the Strecker reaction, which is a one-pot, three-component condensation, offer a template for developing sustainable methods. researchgate.netnih.gov Research into biocatalytic routes, employing enzymes like nitrilases or nitrile hydratases, could also provide a highly selective and sustainable pathway to this compound. nih.gov
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Hydrocyanation | Atom economy, potential for asymmetric synthesis. | Development of efficient and selective catalysts, use of safe cyanide sources. |
| Modified Strecker Synthesis | One-pot reaction, use of readily available starting materials. | Adaptation of the reaction for β-aminonitrile synthesis, solvent-free conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes, process optimization. |
Advanced Mechanistic Discoveries and Predictive Models
The reaction mechanism for the synthesis of this compound is yet to be elucidated. Mechanistic studies, particularly for the proposed hydrocyanation route, would be crucial for optimizing reaction conditions and improving yields. nih.govtue.nl Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict reaction pathways, transition states, and the influence of catalysts and solvents. nih.govresearchgate.net
Predictive models can also be developed to understand the reactivity of the nitrile group in this compound. nih.gov Such models could forecast its behavior in subsequent chemical transformations and its potential interactions with biological targets. These computational tools would accelerate the exploration of this compound's chemical space and guide experimental design. nih.gov
Exploration of Undiscovered Reactivity and Transformation Pathways
The bifunctional nature of this compound, possessing both a secondary amine and a nitrile group, suggests a rich and unexplored reactivity. The nitrile group can potentially be hydrolyzed to a carboxylic acid or reduced to a primary amine, leading to the synthesis of novel diamines or amino acids. The secondary amine provides a site for N-alkylation or N-acylation, allowing for the introduction of diverse functional groups.
The reaction of aminonitriles with aminothiols to form thiol-containing peptides and nitrogen heterocycles is a known transformation pathway that could be explored for this compound. nih.gov The unique cyclohexylmethyl group may impart interesting steric and electronic effects on its reactivity, potentially leading to novel transformation pathways not observed in simpler aminonitriles.
Potential in Advanced Materials Science and Polymer Chemistry Applications
Aminonitriles can serve as valuable monomers in polymer synthesis. rsc.org The presence of both an amine and a nitrile group in this compound makes it a candidate for the synthesis of novel polyamides or other nitrogen-containing polymers. The polymerization of aminonitriles can lead to the formation of complex and functional materials. researchgate.netmdpi.com The cyclohexyl moiety could enhance the thermal stability and mechanical properties of the resulting polymers.
Furthermore, the nitrile group can be transformed into other functional groups post-polymerization, allowing for the creation of functional materials with tailored properties for applications in areas such as gas storage, separation, and catalysis. rsc.org
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of this compound and its derivatives would be significantly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). nih.gov Automated platforms can be used to rapidly screen a wide range of reaction conditions for its synthesis, optimizing parameters such as catalysts, solvents, and temperature. acs.org
HTE methods can also be employed to investigate the reactivity of this compound with a diverse set of reactants, quickly identifying new transformation pathways and potential applications. rsc.orgnih.gov The data generated from these high-throughput approaches can be used to train machine learning models to predict the outcomes of future reactions, further speeding up the discovery process. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
